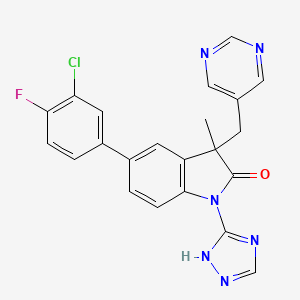

Trox-1

Beschreibung

Eigenschaften

CAS-Nummer |

1141080-15-0 |

|---|---|

Molekularformel |

C22H16ClFN6O |

Molekulargewicht |

434.9 g/mol |

IUPAC-Name |

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one |

InChI |

InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1 |

InChI-Schlüssel |

OABSWPUPIHULMQ-JOCHJYFZSA-N |

Isomerische SMILES |

C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

Synonyme |

5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one TROX-1 compound |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Trox-1: A Technical Guide to its Mechanism of Action on Cav2 Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Trox-1, a state- and use-dependent inhibitor of voltage-gated Cav2 calcium channels. This compound represents a significant departure from traditional Cav2 channel blockers, offering a potential for an improved therapeutic window in the treatment of chronic pain.[1][2] This document details the quantitative aspects of its inhibitory action, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed.

Core Mechanism of Action: State- and Use-Dependent Inhibition

This compound is a small-molecule antagonist that selectively targets Cav2.1, Cav2.2, and Cav2.3 channels.[1] Its inhibitory action is critically dependent on the conformational state of the channel. This compound exhibits significantly higher potency for channels in the open and inactivated states compared to the closed (resting) state.[1][2] This state-dependent inhibition means that this compound is more effective at blocking Cav2 channels in neurons that are depolarized, a characteristic of pathological states such as neuropathic pain.[1]

Furthermore, this compound demonstrates use-dependent inhibition, where its blocking efficacy increases with repeated channel activation.[1] This property arises from the molecule's ability to preferentially bind to and stabilize the inactivated state of the channel, leading to a cumulative block during high-frequency neuronal firing.

Signaling Pathway of this compound on Cav2 Channels in a Neuron

Caption: State-dependent action of this compound on Cav2 channels.

Quantitative Data: Potency of this compound

The inhibitory potency of this compound on Cav2 channels has been quantified under various experimental conditions using different techniques. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: State-Dependent Inhibition of Cav2.2 Channels by this compound

| Experimental Condition | Assay Type | Holding Potential (mV) | IC50 (µM) | Reference |

| Hyperpolarized | Electrophysiology | -110 | 4.2 | [1] |

| Hyperpolarized | Electrophysiology | -90 | 0.90 | [1] |

| Depolarized | Electrophysiology | -70 | 0.36 | [1] |

| Depolarized (Open/Inactivated) | Electrophysiology | Not specified | 0.11 | [1] |

| Hyperpolarized | Ca2+ Influx Assay | Not applicable | 9.5 | [1] |

| Depolarized | Ca2+ Influx Assay | Not applicable | 0.69 | [1] |

Table 2: Use-Dependent Inhibition of Cav2.2 Channels by this compound

| Pulse Number in Train | Assay Type | IC50 (µM) | Reference |

| First Pulse | Electrophysiology | 27 | [1] |

| Last Pulse | Electrophysiology | 2.7 | [1] |

Table 3: Inhibition of Cav2 Subfamily Members by this compound under Depolarized Conditions

| Channel Subtype | Assay Type | IC50 (µM) | Reference |

| Cav2.1 | Electrophysiology | 0.29 | [1] |

| Cav2.2 | Electrophysiology | 0.19 | [1] |

| Cav2.3 | Electrophysiology | 0.28 | [1] |

| Cav2.1 | Ca2+ Influx Assay | 1.8 | [1] |

| Cav2.2 | Ca2+ Influx Assay | 0.69 | [1] |

| Cav2.3 | Ca2+ Influx Assay | 1.1 | [1] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based calcium influx assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the voltage- and use-dependent properties of ion channel modulators.

Objective: To measure the inhibitory effect of this compound on Cav2 channel currents under different voltage protocols that favor specific channel states.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably expressing the desired human Cav2 channel subtype (e.g., Cav2.2) along with auxiliary α2δ and β subunits are cultured under standard conditions.

-

For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from rats.[1]

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

External Solution (in mM): 140 tetraethylammonium (B1195904) chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with tetraethylammonium hydroxide.

-

Internal Solution (in mM): 120 N-methyl-D-glucamine, 20 tetraethylammonium chloride, 11 EGTA, 1 CaCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP, pH 7.2 with methanesulfonic acid.

-

To isolate Cav2.2 currents in native neurons, a cocktail of blockers for other channels is used (e.g., 100 nM isradipine (B148454) for Cav1, 300 nM ω-agatoxin IVA for Cav2.1, and 150 nM SNX-482 for Cav2.3).[1]

-

-

Voltage Protocols:

-

State-Dependence: To assess the voltage-dependence of this compound inhibition, cells are held at different membrane potentials (e.g., -110 mV, -90 mV, -70 mV) to alter the proportion of channels in the closed, open, and inactivated states.[1] Currents are then elicited by a depolarizing step.

-

Use-Dependence: To evaluate use-dependent block, a train of depolarizing pulses (e.g., 20 pulses of 25 ms (B15284909) duration to +20 mV at a frequency of 2 Hz) is applied from a holding potential of -60 mV.[3] The inhibition of the current is compared between the first and last pulses of the train.

-

-

Data Analysis:

-

Peak inward currents are measured before and after the application of different concentrations of this compound.

-

Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Fluorescence-Based Calcium Influx Assay

This high-throughput screening method allows for the rapid assessment of compound activity on ion channels by measuring changes in intracellular calcium concentration.

Objective: To determine the inhibitory potency of this compound on Cav2 channels by measuring its effect on depolarization-induced calcium influx.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably expressing the target Cav2 channel are plated in 96- or 384-well microplates.

-

-

Fluorescent Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to be cell-permeant.

-

-

Assay Procedure:

-

The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR).

-

Cells are pre-incubated with varying concentrations of this compound.

-

To induce calcium influx, a depolarizing stimulus is applied. This is typically achieved by adding a high concentration of potassium chloride (KCl) to the extracellular solution.

-

Hyperpolarized conditions: A low concentration of KCl (e.g., 4 mM) is used to maintain a negative membrane potential.

-

Depolarized conditions: A high concentration of KCl (e.g., 30 mM) is used to depolarize the cell membrane and promote channel opening and inactivation.[4]

-

The change in fluorescence intensity upon depolarization is measured in the presence and absence of this compound.

-

-

Data Analysis:

-

The increase in fluorescence, which corresponds to the amount of calcium influx, is quantified.

-

The percentage of inhibition by this compound at each concentration is calculated, and IC50 values are determined from the concentration-response curves.

-

Caption: Workflow for fluorescence-based calcium influx assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the triazine, T4, a representative from a novel series of CaV2 inhibitors with strong state-depende… [ouci.dntb.gov.ua]

- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 4. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

Trox-1: A Technical Guide to its Mechanism of Action on Cav2 Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Trox-1, a state- and use-dependent inhibitor of voltage-gated Cav2 calcium channels. This compound represents a significant departure from traditional Cav2 channel blockers, offering a potential for an improved therapeutic window in the treatment of chronic pain.[1][2] This document details the quantitative aspects of its inhibitory action, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed.

Core Mechanism of Action: State- and Use-Dependent Inhibition

This compound is a small-molecule antagonist that selectively targets Cav2.1, Cav2.2, and Cav2.3 channels.[1] Its inhibitory action is critically dependent on the conformational state of the channel. This compound exhibits significantly higher potency for channels in the open and inactivated states compared to the closed (resting) state.[1][2] This state-dependent inhibition means that this compound is more effective at blocking Cav2 channels in neurons that are depolarized, a characteristic of pathological states such as neuropathic pain.[1]

Furthermore, this compound demonstrates use-dependent inhibition, where its blocking efficacy increases with repeated channel activation.[1] This property arises from the molecule's ability to preferentially bind to and stabilize the inactivated state of the channel, leading to a cumulative block during high-frequency neuronal firing.

Signaling Pathway of this compound on Cav2 Channels in a Neuron

Caption: State-dependent action of this compound on Cav2 channels.

Quantitative Data: Potency of this compound

The inhibitory potency of this compound on Cav2 channels has been quantified under various experimental conditions using different techniques. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: State-Dependent Inhibition of Cav2.2 Channels by this compound

| Experimental Condition | Assay Type | Holding Potential (mV) | IC50 (µM) | Reference |

| Hyperpolarized | Electrophysiology | -110 | 4.2 | [1] |

| Hyperpolarized | Electrophysiology | -90 | 0.90 | [1] |

| Depolarized | Electrophysiology | -70 | 0.36 | [1] |

| Depolarized (Open/Inactivated) | Electrophysiology | Not specified | 0.11 | [1] |

| Hyperpolarized | Ca2+ Influx Assay | Not applicable | 9.5 | [1] |

| Depolarized | Ca2+ Influx Assay | Not applicable | 0.69 | [1] |

Table 2: Use-Dependent Inhibition of Cav2.2 Channels by this compound

| Pulse Number in Train | Assay Type | IC50 (µM) | Reference |

| First Pulse | Electrophysiology | 27 | [1] |

| Last Pulse | Electrophysiology | 2.7 | [1] |

Table 3: Inhibition of Cav2 Subfamily Members by this compound under Depolarized Conditions

| Channel Subtype | Assay Type | IC50 (µM) | Reference |

| Cav2.1 | Electrophysiology | 0.29 | [1] |

| Cav2.2 | Electrophysiology | 0.19 | [1] |

| Cav2.3 | Electrophysiology | 0.28 | [1] |

| Cav2.1 | Ca2+ Influx Assay | 1.8 | [1] |

| Cav2.2 | Ca2+ Influx Assay | 0.69 | [1] |

| Cav2.3 | Ca2+ Influx Assay | 1.1 | [1] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based calcium influx assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the voltage- and use-dependent properties of ion channel modulators.

Objective: To measure the inhibitory effect of this compound on Cav2 channel currents under different voltage protocols that favor specific channel states.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably expressing the desired human Cav2 channel subtype (e.g., Cav2.2) along with auxiliary α2δ and β subunits are cultured under standard conditions.

-

For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from rats.[1]

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

External Solution (in mM): 140 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with tetraethylammonium hydroxide.

-

Internal Solution (in mM): 120 N-methyl-D-glucamine, 20 tetraethylammonium chloride, 11 EGTA, 1 CaCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP, pH 7.2 with methanesulfonic acid.

-

To isolate Cav2.2 currents in native neurons, a cocktail of blockers for other channels is used (e.g., 100 nM isradipine for Cav1, 300 nM ω-agatoxin IVA for Cav2.1, and 150 nM SNX-482 for Cav2.3).[1]

-

-

Voltage Protocols:

-

State-Dependence: To assess the voltage-dependence of this compound inhibition, cells are held at different membrane potentials (e.g., -110 mV, -90 mV, -70 mV) to alter the proportion of channels in the closed, open, and inactivated states.[1] Currents are then elicited by a depolarizing step.

-

Use-Dependence: To evaluate use-dependent block, a train of depolarizing pulses (e.g., 20 pulses of 25 ms duration to +20 mV at a frequency of 2 Hz) is applied from a holding potential of -60 mV.[3] The inhibition of the current is compared between the first and last pulses of the train.

-

-

Data Analysis:

-

Peak inward currents are measured before and after the application of different concentrations of this compound.

-

Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Fluorescence-Based Calcium Influx Assay

This high-throughput screening method allows for the rapid assessment of compound activity on ion channels by measuring changes in intracellular calcium concentration.

Objective: To determine the inhibitory potency of this compound on Cav2 channels by measuring its effect on depolarization-induced calcium influx.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably expressing the target Cav2 channel are plated in 96- or 384-well microplates.

-

-

Fluorescent Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to be cell-permeant.

-

-

Assay Procedure:

-

The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR).

-

Cells are pre-incubated with varying concentrations of this compound.

-

To induce calcium influx, a depolarizing stimulus is applied. This is typically achieved by adding a high concentration of potassium chloride (KCl) to the extracellular solution.

-

Hyperpolarized conditions: A low concentration of KCl (e.g., 4 mM) is used to maintain a negative membrane potential.

-

Depolarized conditions: A high concentration of KCl (e.g., 30 mM) is used to depolarize the cell membrane and promote channel opening and inactivation.[4]

-

The change in fluorescence intensity upon depolarization is measured in the presence and absence of this compound.

-

-

Data Analysis:

-

The increase in fluorescence, which corresponds to the amount of calcium influx, is quantified.

-

The percentage of inhibition by this compound at each concentration is calculated, and IC50 values are determined from the concentration-response curves.

-

Caption: Workflow for fluorescence-based calcium influx assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the triazine, T4, a representative from a novel series of CaV2 inhibitors with strong state-depende… [ouci.dntb.gov.ua]

- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 4. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

Trox-1: A State-Dependent Modulator of Voltage-Gated Calcium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) subfamily, are critical regulators of neurotransmission and have been genetically and pharmacologically validated as key targets for the treatment of chronic pain.[1] The clinical utility of broad-spectrum calcium channel blockers, however, is often hampered by a narrow therapeutic window, leading to significant side effects. Trox-1, a substituted N-triazole oxindole (B195798), emerged as a potent, orally available small-molecule inhibitor of CaV2 type calcium channels with a distinct and therapeutically advantageous mechanism of action: state-dependent blockade.[2][3][4] This guide provides a comprehensive technical overview of this compound's function, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental evaluation.

Core Mechanism: State-Dependent Inhibition

The central feature of this compound's pharmacological profile is its preferential inhibition of CaV2 channels in depolarized states (open or inactivated) over the resting (closed) state.[4][5] This is a significant departure from state-independent blockers like the peptide ziconotide, which inhibit channels regardless of their conformational state.[4]

In normal physiological conditions, neurons maintain a hyperpolarized resting membrane potential, where CaV2 channels are predominantly in the closed state. In pathological states, such as chronic pain, nociceptive neurons exhibit higher firing rates and prolonged periods of depolarization. This compound leverages this distinction by targeting the channels on these hyper-excitable neurons more potently, while largely sparing those on neurons with normal firing patterns. This mechanism is believed to contribute to a wider therapeutic window, potentially separating analgesic efficacy from adverse effects like motor impairment and cardiovascular issues.[4][5]

This compound is not highly selective among the CaV2 subfamily, blocking CaV2.1, CaV2.2, and CaV2.3 subtypes.[1][3] Its analgesic effects, however, have been shown to be primarily mediated through the blockade of CaV2.2 channels.[4]

Quantitative Pharmacology of this compound

The state-dependent nature of this compound is quantified by comparing its inhibitory concentration (IC50) under different membrane potential conditions.

Table 1: State-Dependent Inhibition of CaV2.2 by this compound

This table summarizes the IC50 values of this compound for CaV2.2 channels under hyperpolarized (resting) versus depolarized (activated/inactivated) conditions, as determined by various experimental methods.

| Preparation | Method | Condition | Holding Potential | IC50 (μM) | Reference |

| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized (4 mM K+) | N/A | > 20 | [4][6] |

| Recombinant CaV2.2 | Calcium Influx | Depolarized (30 mM K+) | N/A | 0.27 | [4][6] |

| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized | N/A | 9.5 | [1] |

| Recombinant CaV2.2 | Calcium Influx | Depolarized | N/A | 0.69 | [1] |

| Rat DRG Neurons | Electrophysiology | Hyperpolarized | -100 mV | 2.6 | [4][5][7] |

| Rat DRG Neurons | Electrophysiology | Depolarized | -50 to -70 mV | 0.4 | [4][5][7] |

| Recombinant CaV2.2 | Electrophysiology | Depolarized | N/A | 0.11 | [1][8] |

Table 2: Voltage-Dependent Inhibition of CaV2.2 by this compound

Automated electrophysiology experiments further demonstrate that this compound potency increases as the holding potential becomes more depolarized.

| Holding Potential | IC50 (μM) | Reference |

| -110 mV | 4.2 | [1] |

| -90 mV | 0.90 | [1] |

| -70 mV | 0.36 | [1] |

Table 3: Use-Dependent Inhibition of CaV2.2 by this compound

Use-dependency, a related phenomenon, describes how inhibition increases with repetitive channel activation. This compound shows a significant increase in potency during a train of depolarizing pulses.

| Pulse | IC50 (μM) | Reference |

| First Pulse | 27 | [1] |

| Last Pulse | 2.7 | [1] |

Table 4: this compound Potency Across CaV2 Subfamily (Depolarized State)

This compound demonstrates broad activity against the CaV2 channel family.

| Channel Subtype | Method | Depolarized IC50 (μM) | Reference |

| CaV2.1 | Manual Electrophysiology | 0.29 | [1] |

| CaV2.2 | Manual Electrophysiology | 0.19 | [1] |

| CaV2.3 | Manual Electrophysiology | 0.28 | [1] |

| CaV2.1 | Calcium Influx | 1.8 | [1] |

| CaV2.2 | Calcium Influx | 0.69 | [1] |

| CaV2.3 | Calcium Influx | 1.1 | [1] |

Experimental Protocols

The characterization of this compound involved a combination of in vitro and in vivo methodologies.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel currents and is the gold standard for characterizing state-dependent inhibition.

-

Objective: To measure the inhibitory effect of this compound on CaV2.2 currents in either recombinant cell lines (e.g., HEK293) or native neurons (e.g., rat Dorsal Root Ganglion - DRG).

-

Cell Preparation: DRG neurons are dissociated and cultured. Recombinant cell lines are maintained under standard conditions.

-

Recording:

-

Whole-cell patch-clamp configuration is established.

-

The external solution contains Ba²⁺ or Ca²⁺ as the charge carrier, along with blockers for Na⁺ and K⁺ channels. The internal solution contains a Cs⁺-based electrolyte to block K⁺ currents.

-

To assess state-dependence: The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to favor the closed state, and then at a more depolarized potential (e.g., -70 mV) to induce partial inactivation.

-

Currents are evoked by a depolarizing voltage step.

-

This compound is applied at various concentrations, and the reduction in current amplitude is measured at each holding potential to determine IC50 values.

-

-

Key Insight: This protocol directly demonstrates that this compound has a higher potency (lower IC50) when the channel is held at more depolarized potentials.[4][5]

Fluorescence-Based Calcium Influx Assay

This is a higher-throughput method to assess channel inhibition by measuring changes in intracellular calcium.

-

Objective: To measure the inhibition of calcium influx through CaV2.2 channels in a population of cells.

-

Protocol:

-

Cells stably expressing the target CaV2 channel are seeded in multi-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound in a buffer containing a low concentration of potassium (e.g., 4 mM K+), mimicking a hyperpolarized state.

-

Depolarization is induced by adding a high-potassium solution (e.g., 30 mM K+).

-

The change in fluorescence upon depolarization is measured using a plate reader.

-

The IC50 is calculated from the concentration-response curve.

-

-

Key Insight: This assay confirms the state-dependent activity of this compound in a higher-throughput format, showing lower potency in low-K+ (hyperpolarized) conditions and higher potency in high-K+ (depolarized) conditions.[1]

In Vivo Models of Pain

Animal models are used to determine the analgesic efficacy of this compound in pathological pain states.

-

Objective: To assess the ability of this compound to reverse pain-like behaviors.

-

Models:

-

Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the paw of a rodent, inducing inflammation and thermal hyperalgesia.

-

Neuropathic Pain: Spared Nerve Ligation (SNL) or other nerve injury models are used to induce mechanical allodynia.

-

-

Protocol:

-

A baseline pain response (e.g., paw withdrawal threshold to a mechanical stimulus) is measured.

-

The pain model is induced (CFA injection or nerve ligation).

-

After the pain state is established, a new baseline is measured.

-

This compound is administered (typically orally).

-

Pain responses are measured at various time points after administration.

-

-

Key Insight: this compound was shown to effectively reverse hyperalgesia and allodynia in these models, with efficacy comparable to standard-of-care drugs like NSAIDs and pregabalin.[4][5]

Therapeutic Implications and Conclusion

The development of this compound provided crucial proof-of-concept for the therapeutic potential of state-dependent CaV2 channel blockers. By preferentially targeting channels on hyperactive neurons involved in pain signaling, this mechanism offers a path toward improved safety and tolerability compared to non-selective, state-independent inhibitors.[1][4] In preclinical studies, this compound demonstrated analgesic effects at plasma concentrations 20- to 40-fold lower than those causing mild motor or cardiovascular side effects.[4][5]

Despite its promising preclinical profile and novel mechanism, the development of this compound was ultimately halted due to observations of cardiovascular and motor impairment.[7][9] Nevertheless, the insights gained from its characterization remain highly valuable. The work on this compound established that an orally available, small-molecule, state-dependent CaV2 channel inhibitor can achieve a significant therapeutic window in preclinical models of chronic pain.[4] This continues to guide the design and development of next-generation analgesics targeting voltage-gated calcium channels.

References

- 1. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Trox-1: A State-Dependent Modulator of Voltage-Gated Calcium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) subfamily, are critical regulators of neurotransmission and have been genetically and pharmacologically validated as key targets for the treatment of chronic pain.[1] The clinical utility of broad-spectrum calcium channel blockers, however, is often hampered by a narrow therapeutic window, leading to significant side effects. Trox-1, a substituted N-triazole oxindole, emerged as a potent, orally available small-molecule inhibitor of CaV2 type calcium channels with a distinct and therapeutically advantageous mechanism of action: state-dependent blockade.[2][3][4] This guide provides a comprehensive technical overview of this compound's function, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental evaluation.

Core Mechanism: State-Dependent Inhibition

The central feature of this compound's pharmacological profile is its preferential inhibition of CaV2 channels in depolarized states (open or inactivated) over the resting (closed) state.[4][5] This is a significant departure from state-independent blockers like the peptide ziconotide, which inhibit channels regardless of their conformational state.[4]

In normal physiological conditions, neurons maintain a hyperpolarized resting membrane potential, where CaV2 channels are predominantly in the closed state. In pathological states, such as chronic pain, nociceptive neurons exhibit higher firing rates and prolonged periods of depolarization. This compound leverages this distinction by targeting the channels on these hyper-excitable neurons more potently, while largely sparing those on neurons with normal firing patterns. This mechanism is believed to contribute to a wider therapeutic window, potentially separating analgesic efficacy from adverse effects like motor impairment and cardiovascular issues.[4][5]

This compound is not highly selective among the CaV2 subfamily, blocking CaV2.1, CaV2.2, and CaV2.3 subtypes.[1][3] Its analgesic effects, however, have been shown to be primarily mediated through the blockade of CaV2.2 channels.[4]

Quantitative Pharmacology of this compound

The state-dependent nature of this compound is quantified by comparing its inhibitory concentration (IC50) under different membrane potential conditions.

Table 1: State-Dependent Inhibition of CaV2.2 by this compound

This table summarizes the IC50 values of this compound for CaV2.2 channels under hyperpolarized (resting) versus depolarized (activated/inactivated) conditions, as determined by various experimental methods.

| Preparation | Method | Condition | Holding Potential | IC50 (μM) | Reference |

| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized (4 mM K+) | N/A | > 20 | [4][6] |

| Recombinant CaV2.2 | Calcium Influx | Depolarized (30 mM K+) | N/A | 0.27 | [4][6] |

| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized | N/A | 9.5 | [1] |

| Recombinant CaV2.2 | Calcium Influx | Depolarized | N/A | 0.69 | [1] |

| Rat DRG Neurons | Electrophysiology | Hyperpolarized | -100 mV | 2.6 | [4][5][7] |

| Rat DRG Neurons | Electrophysiology | Depolarized | -50 to -70 mV | 0.4 | [4][5][7] |

| Recombinant CaV2.2 | Electrophysiology | Depolarized | N/A | 0.11 | [1][8] |

Table 2: Voltage-Dependent Inhibition of CaV2.2 by this compound

Automated electrophysiology experiments further demonstrate that this compound potency increases as the holding potential becomes more depolarized.

| Holding Potential | IC50 (μM) | Reference |

| -110 mV | 4.2 | [1] |

| -90 mV | 0.90 | [1] |

| -70 mV | 0.36 | [1] |

Table 3: Use-Dependent Inhibition of CaV2.2 by this compound

Use-dependency, a related phenomenon, describes how inhibition increases with repetitive channel activation. This compound shows a significant increase in potency during a train of depolarizing pulses.

| Pulse | IC50 (μM) | Reference |

| First Pulse | 27 | [1] |

| Last Pulse | 2.7 | [1] |

Table 4: this compound Potency Across CaV2 Subfamily (Depolarized State)

This compound demonstrates broad activity against the CaV2 channel family.

| Channel Subtype | Method | Depolarized IC50 (μM) | Reference |

| CaV2.1 | Manual Electrophysiology | 0.29 | [1] |

| CaV2.2 | Manual Electrophysiology | 0.19 | [1] |

| CaV2.3 | Manual Electrophysiology | 0.28 | [1] |

| CaV2.1 | Calcium Influx | 1.8 | [1] |

| CaV2.2 | Calcium Influx | 0.69 | [1] |

| CaV2.3 | Calcium Influx | 1.1 | [1] |

Experimental Protocols

The characterization of this compound involved a combination of in vitro and in vivo methodologies.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel currents and is the gold standard for characterizing state-dependent inhibition.

-

Objective: To measure the inhibitory effect of this compound on CaV2.2 currents in either recombinant cell lines (e.g., HEK293) or native neurons (e.g., rat Dorsal Root Ganglion - DRG).

-

Cell Preparation: DRG neurons are dissociated and cultured. Recombinant cell lines are maintained under standard conditions.

-

Recording:

-

Whole-cell patch-clamp configuration is established.

-

The external solution contains Ba²⁺ or Ca²⁺ as the charge carrier, along with blockers for Na⁺ and K⁺ channels. The internal solution contains a Cs⁺-based electrolyte to block K⁺ currents.

-

To assess state-dependence: The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to favor the closed state, and then at a more depolarized potential (e.g., -70 mV) to induce partial inactivation.

-

Currents are evoked by a depolarizing voltage step.

-

This compound is applied at various concentrations, and the reduction in current amplitude is measured at each holding potential to determine IC50 values.

-

-

Key Insight: This protocol directly demonstrates that this compound has a higher potency (lower IC50) when the channel is held at more depolarized potentials.[4][5]

Fluorescence-Based Calcium Influx Assay

This is a higher-throughput method to assess channel inhibition by measuring changes in intracellular calcium.

-

Objective: To measure the inhibition of calcium influx through CaV2.2 channels in a population of cells.

-

Protocol:

-

Cells stably expressing the target CaV2 channel are seeded in multi-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound in a buffer containing a low concentration of potassium (e.g., 4 mM K+), mimicking a hyperpolarized state.

-

Depolarization is induced by adding a high-potassium solution (e.g., 30 mM K+).

-

The change in fluorescence upon depolarization is measured using a plate reader.

-

The IC50 is calculated from the concentration-response curve.

-

-

Key Insight: This assay confirms the state-dependent activity of this compound in a higher-throughput format, showing lower potency in low-K+ (hyperpolarized) conditions and higher potency in high-K+ (depolarized) conditions.[1]

In Vivo Models of Pain

Animal models are used to determine the analgesic efficacy of this compound in pathological pain states.

-

Objective: To assess the ability of this compound to reverse pain-like behaviors.

-

Models:

-

Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the paw of a rodent, inducing inflammation and thermal hyperalgesia.

-

Neuropathic Pain: Spared Nerve Ligation (SNL) or other nerve injury models are used to induce mechanical allodynia.

-

-

Protocol:

-

A baseline pain response (e.g., paw withdrawal threshold to a mechanical stimulus) is measured.

-

The pain model is induced (CFA injection or nerve ligation).

-

After the pain state is established, a new baseline is measured.

-

This compound is administered (typically orally).

-

Pain responses are measured at various time points after administration.

-

-

Key Insight: this compound was shown to effectively reverse hyperalgesia and allodynia in these models, with efficacy comparable to standard-of-care drugs like NSAIDs and pregabalin.[4][5]

Therapeutic Implications and Conclusion

The development of this compound provided crucial proof-of-concept for the therapeutic potential of state-dependent CaV2 channel blockers. By preferentially targeting channels on hyperactive neurons involved in pain signaling, this mechanism offers a path toward improved safety and tolerability compared to non-selective, state-independent inhibitors.[1][4] In preclinical studies, this compound demonstrated analgesic effects at plasma concentrations 20- to 40-fold lower than those causing mild motor or cardiovascular side effects.[4][5]

Despite its promising preclinical profile and novel mechanism, the development of this compound was ultimately halted due to observations of cardiovascular and motor impairment.[7][9] Nevertheless, the insights gained from its characterization remain highly valuable. The work on this compound established that an orally available, small-molecule, state-dependent CaV2 channel inhibitor can achieve a significant therapeutic window in preclinical models of chronic pain.[4] This continues to guide the design and development of next-generation analgesics targeting voltage-gated calcium channels.

References

- 1. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Trox-1 signaling pathway in neurons

An In-depth Technical Guide to the Thioredoxin-1 (Trx1) Signaling Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin-1 (Trx1) is a ubiquitous 12-kDa oxidoreductase enzyme that plays a critical role in maintaining cellular redox homeostasis and regulating a variety of signaling pathways. In the central nervous system, Trx1 is a key neuroprotective protein, defending neurons against oxidative stress, inflammation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] This guide provides a comprehensive technical overview of the core Trx1 signaling pathway in neurons, with a focus on its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1), quantitative data, detailed experimental protocols, and visual pathway representations.

Core Signaling Pathway: Trx1-ASK1 Axis

The primary neuroprotective function of Trx1 is mediated through its direct interaction with and inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[5] Under basal conditions, the reduced form of Trx1 binds to the N-terminal region of ASK1, keeping it in an inactive state.[5] This interaction is highly dependent on the redox status of Trx1.[5]

Under conditions of oxidative stress, reactive oxygen species (ROS) oxidize the active site cysteines (Cys32 and Cys35) of Trx1.[5] This conformational change leads to the dissociation of Trx1 from ASK1.[5] Once released, ASK1 becomes activated through autophosphorylation and subsequently activates downstream pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[6] The sustained activation of these pathways ultimately leads to neuronal apoptosis.[6]

Mandatory Visualization: Trx1-ASK1 Signaling Pathway

Caption: The Trx1-ASK1 signaling pathway under basal and oxidative stress conditions.

Data Presentation

Quantitative data on the Trx1-ASK1 interaction and related parameters are crucial for understanding the dynamics of this pathway.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of reduced Trx1 for ASK1-TBD | 0.3 ± 0.1 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7] |

| Binding Affinity (Kd) of oxidized Trx1 for ASK1-TBD | 6 ± 2 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [8] |

| Binding Affinity (Kd) of redox-inactive Trx1 mutant (C32S/C35S) for ASK1-TBD | ~900 ± 200 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7][8] |

| Concentration of Trx1 in Baboon Brain | 381 ± 110 pg/mg of protein | Not specified | [9] |

| Concentration of GSH in Neurons | ~0.2 mM | Various | [10] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous Trx1 and ASK1 from Neuronal Cells

This protocol is designed to verify the interaction between Trx1 and ASK1 in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

Materials:

-

Neuronal cells

-

Ice-cold PBS

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Anti-Trx1 antibody for immunoprecipitation

-

Anti-ASK1 antibody for Western blotting

-

Anti-rabbit IgG (for control)

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture neuronal cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing the Lysate:

-

To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-4 µg of anti-Trx1 antibody or control IgG.

-

Incubate on a rotator overnight at 4°C.

-

Add 30 µL of Protein A/G magnetic beads and incubate for another 2-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-ASK1 antibody to detect the co-immunoprecipitated protein.

-

Mandatory Visualization: Co-IP Workflow

Caption: Workflow for Co-immunoprecipitation of Trx1 and ASK1.

NF-κB Reporter Gene Assay in Neuronal Cells

This protocol describes how to measure the activity of NF-κB, a transcription factor that can be influenced by the Trx1 pathway, using a luciferase reporter assay. Lentiviral reporter systems are recommended for efficient delivery into neuronal cells.[11][12]

Materials:

-

Neuronal cell line (e.g., U251-MG glioma cells, or other suitable neuronal lines)[11]

-

NF-κB reporter lentivirus (containing an NF-κB response element driving luciferase expression)[12][13]

-

Cell culture medium and supplements

-

Stimulus (e.g., TNF-α) and inhibitor (if applicable)

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Transduction of Neuronal Cells:

-

Plate neuronal cells and allow them to adhere.

-

Transduce the cells with the NF-κB reporter lentivirus according to the manufacturer's instructions.

-

Select for stably transduced cells if a selection marker is present (e.g., puromycin).

-

-

Cell Treatment:

-

Plate the stable reporter cells in a 96-well plate.

-

Treat the cells with your compound of interest or stimulus (e.g., TNF-α at 10-20 ng/mL) for the desired time (e.g., 6-24 hours).[11]

-

-

Cell Lysis:

-

Remove the medium and wash the cells once with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (NF-κB-driven) in a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (for normalization of transfection efficiency, if a co-reporter was used).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as fold change relative to the untreated control.

-

Mandatory Visualization: Reporter Gene Assay Logic

Caption: Logical flow of an NF-κB luciferase reporter gene assay.

Conclusion

The Thioredoxin-1 signaling pathway, particularly its inhibitory interaction with ASK1, represents a critical node in neuronal survival and a promising target for therapeutic intervention in neurodegenerative diseases. This guide provides foundational knowledge, quantitative data, and practical protocols for researchers and drug development professionals to investigate this vital pathway. Further research into the nuanced regulation of Trx1 expression, localization, and activity in specific neuronal populations will undoubtedly uncover new avenues for the treatment of neurological disorders.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Neuroprotection of Thioredoxin1 in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Thioredoxin System in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFκB Pathway - Report Lentivirus [gentarget.com]

- 6. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioredoxin redox western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thioredoxin System Regulation in the Central Nervous System: Experimental Models and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NFkB Reporter Lentivirus — LipExoGen Biotech [lipexogen.com]

- 13. resources.amsbio.com [resources.amsbio.com]

Trox-1 signaling pathway in neurons

An In-depth Technical Guide to the Thioredoxin-1 (Trx1) Signaling Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin-1 (Trx1) is a ubiquitous 12-kDa oxidoreductase enzyme that plays a critical role in maintaining cellular redox homeostasis and regulating a variety of signaling pathways. In the central nervous system, Trx1 is a key neuroprotective protein, defending neurons against oxidative stress, inflammation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] This guide provides a comprehensive technical overview of the core Trx1 signaling pathway in neurons, with a focus on its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1), quantitative data, detailed experimental protocols, and visual pathway representations.

Core Signaling Pathway: Trx1-ASK1 Axis

The primary neuroprotective function of Trx1 is mediated through its direct interaction with and inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[5] Under basal conditions, the reduced form of Trx1 binds to the N-terminal region of ASK1, keeping it in an inactive state.[5] This interaction is highly dependent on the redox status of Trx1.[5]

Under conditions of oxidative stress, reactive oxygen species (ROS) oxidize the active site cysteines (Cys32 and Cys35) of Trx1.[5] This conformational change leads to the dissociation of Trx1 from ASK1.[5] Once released, ASK1 becomes activated through autophosphorylation and subsequently activates downstream pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[6] The sustained activation of these pathways ultimately leads to neuronal apoptosis.[6]

Mandatory Visualization: Trx1-ASK1 Signaling Pathway

Caption: The Trx1-ASK1 signaling pathway under basal and oxidative stress conditions.

Data Presentation

Quantitative data on the Trx1-ASK1 interaction and related parameters are crucial for understanding the dynamics of this pathway.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of reduced Trx1 for ASK1-TBD | 0.3 ± 0.1 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7] |

| Binding Affinity (Kd) of oxidized Trx1 for ASK1-TBD | 6 ± 2 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [8] |

| Binding Affinity (Kd) of redox-inactive Trx1 mutant (C32S/C35S) for ASK1-TBD | ~900 ± 200 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7][8] |

| Concentration of Trx1 in Baboon Brain | 381 ± 110 pg/mg of protein | Not specified | [9] |

| Concentration of GSH in Neurons | ~0.2 mM | Various | [10] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous Trx1 and ASK1 from Neuronal Cells

This protocol is designed to verify the interaction between Trx1 and ASK1 in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

Materials:

-

Neuronal cells

-

Ice-cold PBS

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Anti-Trx1 antibody for immunoprecipitation

-

Anti-ASK1 antibody for Western blotting

-

Anti-rabbit IgG (for control)

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture neuronal cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing the Lysate:

-

To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-4 µg of anti-Trx1 antibody or control IgG.

-

Incubate on a rotator overnight at 4°C.

-

Add 30 µL of Protein A/G magnetic beads and incubate for another 2-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-ASK1 antibody to detect the co-immunoprecipitated protein.

-

Mandatory Visualization: Co-IP Workflow

Caption: Workflow for Co-immunoprecipitation of Trx1 and ASK1.

NF-κB Reporter Gene Assay in Neuronal Cells

This protocol describes how to measure the activity of NF-κB, a transcription factor that can be influenced by the Trx1 pathway, using a luciferase reporter assay. Lentiviral reporter systems are recommended for efficient delivery into neuronal cells.[11][12]

Materials:

-

Neuronal cell line (e.g., U251-MG glioma cells, or other suitable neuronal lines)[11]

-

NF-κB reporter lentivirus (containing an NF-κB response element driving luciferase expression)[12][13]

-

Cell culture medium and supplements

-

Stimulus (e.g., TNF-α) and inhibitor (if applicable)

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Transduction of Neuronal Cells:

-

Plate neuronal cells and allow them to adhere.

-

Transduce the cells with the NF-κB reporter lentivirus according to the manufacturer's instructions.

-

Select for stably transduced cells if a selection marker is present (e.g., puromycin).

-

-

Cell Treatment:

-

Plate the stable reporter cells in a 96-well plate.

-

Treat the cells with your compound of interest or stimulus (e.g., TNF-α at 10-20 ng/mL) for the desired time (e.g., 6-24 hours).[11]

-

-

Cell Lysis:

-

Remove the medium and wash the cells once with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (NF-κB-driven) in a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (for normalization of transfection efficiency, if a co-reporter was used).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as fold change relative to the untreated control.

-

Mandatory Visualization: Reporter Gene Assay Logic

Caption: Logical flow of an NF-κB luciferase reporter gene assay.

Conclusion

The Thioredoxin-1 signaling pathway, particularly its inhibitory interaction with ASK1, represents a critical node in neuronal survival and a promising target for therapeutic intervention in neurodegenerative diseases. This guide provides foundational knowledge, quantitative data, and practical protocols for researchers and drug development professionals to investigate this vital pathway. Further research into the nuanced regulation of Trx1 expression, localization, and activity in specific neuronal populations will undoubtedly uncover new avenues for the treatment of neurological disorders.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Neuroprotection of Thioredoxin1 in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Thioredoxin System in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFκB Pathway - Report Lentivirus [gentarget.com]

- 6. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioredoxin redox western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thioredoxin System Regulation in the Central Nervous System: Experimental Models and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NFkB Reporter Lentivirus — LipExoGen Biotech [lipexogen.com]

- 13. resources.amsbio.com [resources.amsbio.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular targets of Trox-1, a state-dependent blocker of voltage-gated calcium channels. This document summarizes key quantitative data, details the experimental protocols used for target validation and characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Molecular Targets: Ca(v)2 Family of Voltage-Gated Calcium Channels

This compound is a potent, orally active antagonist of the Ca(v)2 family of voltage-gated calcium channels.[1][2] Unlike the selective Ca(v)2.2 blocker ziconotide, this compound is a non-selective inhibitor, also targeting the Ca(v)2.1 and Ca(v)2.3 calcium channel subtypes.[1] Its mechanism of action is state-dependent, meaning it preferentially binds to and inhibits channels in their open or inactivated states, which are more prevalent under depolarized conditions.[3][4][5][6] This state-dependency is a key feature that may contribute to an improved therapeutic window compared to state-independent blockers.[3][4] The primary molecular targets of this compound are summarized below:

-

Ca(v)2.1 (P/Q-type) Calcium Channels : These channels are crucial for the rapid release of neurotransmitters at synapses.

-

Ca(v)2.2 (N-type) Calcium Channels : These channels are key components in nociceptive (pain) transmission pathways and are a validated therapeutic target for chronic pain.[3][4]

-

Ca(v)2.3 (R-type) Calcium Channels : The physiological roles of these channels are less well-defined but they are also implicated in neurotransmitter release and other neuronal functions.

The inhibitory activity of this compound on these channels forms the basis of its analgesic properties, which have been demonstrated in preclinical models of inflammatory and neuropathic pain.[1][4][5]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against the Ca(v)2 channel subtypes has been quantified using various experimental techniques. The following tables summarize the key IC50 values obtained from these studies.

Table 1: this compound IC50 Values for Ca(v)2.2 Channels under Different Conditions

| Assay Type | Condition | Holding Potential | IC50 (µM) | Reference |

| Manual Electrophysiology | Depolarized (Open/Inactivated State) | - | 0.11 | [3][7] |

| Automated Electrophysiology | Depolarized | -70 mV | 0.36 | [3] |

| Automated Electrophysiology | Intermediate | -90 mV | 0.90 | [3] |

| Automated Electrophysiology | Hyperpolarized | -110 mV | 4.2 | [3] |

| Fluorescence-based Calcium Influx | Depolarized (30 mM K+) | - | 0.27 | [4][5][6] |

| Fluorescence-based Calcium Influx | Hyperpolarized (4 mM K+) | - | >20 | [4][5][6] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Depolarized | - | 0.4 | [4][5] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Hyperpolarized | - | 2.6 | [4][5] |

Table 2: this compound IC50 Values Across Ca(v)2 Subfamily under Depolarized Conditions

| Channel Subtype | Manual Electrophysiology IC50 (µM) | Calcium Influx IC50 (µM) | Reference |

| Ca(v)2.1 | 0.29 | 1.8 | [3] |

| Ca(v)2.2 | 0.19 | 0.69 | [3] |

| Ca(v)2.3 | 0.28 | 1.1 | [3] |

Experimental Protocols

The characterization of this compound's interaction with its molecular targets has been achieved through a combination of electrophysiological and fluorescence-based assays.

1. Voltage-Clamp Electrophysiology

-

Objective : To directly measure the inhibitory effect of this compound on the ionic currents flowing through Ca(v)2 channels in their native and recombinant forms.

-

Methodology :

-

Whole-cell patch-clamp recordings are performed on cells expressing the target Ca(v)2 channel subtype (e.g., HEK293 cells stably expressing human Ca(v)2.2) or on primary neurons such as rat dorsal root ganglion (DRG) neurons.

-

The membrane potential of the cell is clamped at a specific holding potential (e.g., -110 mV for a hyperpolarized state or -70 mV for a depolarized state).

-

Voltage steps are applied to activate the channels and elicit an inward calcium current.

-

This compound is applied at various concentrations to the extracellular solution.

-

The reduction in the peak inward current in the presence of this compound is measured to determine the concentration-dependent inhibition and calculate the IC50 value.

-

State-dependence is assessed by varying the holding potential. A more negative holding potential favors the closed state of the channel, while a more depolarized holding potential increases the proportion of channels in the open and inactivated states.

-

2. Fluorescence-based Calcium Influx Assay

-

Objective : To measure the inhibition of calcium influx into cells expressing Ca(v)2 channels in a high-throughput format.

-

Methodology :

-

Cells expressing the target Ca(v)2 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

The cells are pre-incubated with varying concentrations of this compound.

-

The channels are activated by depolarizing the cell membrane, typically by adding a high concentration of potassium chloride (e.g., 30 mM KCl) to the extracellular solution.

-

The increase in intracellular calcium upon channel activation leads to an increase in fluorescence, which is measured using a fluorescence plate reader.

-

The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to control (vehicle-treated) cells.

-

State-dependence is investigated by comparing the inhibition under depolarizing conditions (high extracellular potassium) and hyperpolarized conditions (low extracellular potassium).

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting pain signal transmission.

Experimental Workflow for this compound Target Validation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 5. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Primary Molecular Targets of Trox-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular targets of Trox-1, a state-dependent blocker of voltage-gated calcium channels. This document summarizes key quantitative data, details the experimental protocols used for target validation and characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Molecular Targets: Ca(v)2 Family of Voltage-Gated Calcium Channels

This compound is a potent, orally active antagonist of the Ca(v)2 family of voltage-gated calcium channels.[1][2] Unlike the selective Ca(v)2.2 blocker ziconotide, this compound is a non-selective inhibitor, also targeting the Ca(v)2.1 and Ca(v)2.3 calcium channel subtypes.[1] Its mechanism of action is state-dependent, meaning it preferentially binds to and inhibits channels in their open or inactivated states, which are more prevalent under depolarized conditions.[3][4][5][6] This state-dependency is a key feature that may contribute to an improved therapeutic window compared to state-independent blockers.[3][4] The primary molecular targets of this compound are summarized below:

-

Ca(v)2.1 (P/Q-type) Calcium Channels : These channels are crucial for the rapid release of neurotransmitters at synapses.

-

Ca(v)2.2 (N-type) Calcium Channels : These channels are key components in nociceptive (pain) transmission pathways and are a validated therapeutic target for chronic pain.[3][4]

-

Ca(v)2.3 (R-type) Calcium Channels : The physiological roles of these channels are less well-defined but they are also implicated in neurotransmitter release and other neuronal functions.

The inhibitory activity of this compound on these channels forms the basis of its analgesic properties, which have been demonstrated in preclinical models of inflammatory and neuropathic pain.[1][4][5]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against the Ca(v)2 channel subtypes has been quantified using various experimental techniques. The following tables summarize the key IC50 values obtained from these studies.

Table 1: this compound IC50 Values for Ca(v)2.2 Channels under Different Conditions

| Assay Type | Condition | Holding Potential | IC50 (µM) | Reference |

| Manual Electrophysiology | Depolarized (Open/Inactivated State) | - | 0.11 | [3][7] |

| Automated Electrophysiology | Depolarized | -70 mV | 0.36 | [3] |

| Automated Electrophysiology | Intermediate | -90 mV | 0.90 | [3] |

| Automated Electrophysiology | Hyperpolarized | -110 mV | 4.2 | [3] |

| Fluorescence-based Calcium Influx | Depolarized (30 mM K+) | - | 0.27 | [4][5][6] |

| Fluorescence-based Calcium Influx | Hyperpolarized (4 mM K+) | - | >20 | [4][5][6] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Depolarized | - | 0.4 | [4][5] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Hyperpolarized | - | 2.6 | [4][5] |

Table 2: this compound IC50 Values Across Ca(v)2 Subfamily under Depolarized Conditions

| Channel Subtype | Manual Electrophysiology IC50 (µM) | Calcium Influx IC50 (µM) | Reference |

| Ca(v)2.1 | 0.29 | 1.8 | [3] |

| Ca(v)2.2 | 0.19 | 0.69 | [3] |

| Ca(v)2.3 | 0.28 | 1.1 | [3] |

Experimental Protocols

The characterization of this compound's interaction with its molecular targets has been achieved through a combination of electrophysiological and fluorescence-based assays.

1. Voltage-Clamp Electrophysiology

-

Objective : To directly measure the inhibitory effect of this compound on the ionic currents flowing through Ca(v)2 channels in their native and recombinant forms.

-

Methodology :

-

Whole-cell patch-clamp recordings are performed on cells expressing the target Ca(v)2 channel subtype (e.g., HEK293 cells stably expressing human Ca(v)2.2) or on primary neurons such as rat dorsal root ganglion (DRG) neurons.

-

The membrane potential of the cell is clamped at a specific holding potential (e.g., -110 mV for a hyperpolarized state or -70 mV for a depolarized state).

-

Voltage steps are applied to activate the channels and elicit an inward calcium current.

-

This compound is applied at various concentrations to the extracellular solution.

-

The reduction in the peak inward current in the presence of this compound is measured to determine the concentration-dependent inhibition and calculate the IC50 value.

-

State-dependence is assessed by varying the holding potential. A more negative holding potential favors the closed state of the channel, while a more depolarized holding potential increases the proportion of channels in the open and inactivated states.

-

2. Fluorescence-based Calcium Influx Assay

-

Objective : To measure the inhibition of calcium influx into cells expressing Ca(v)2 channels in a high-throughput format.

-

Methodology :

-

Cells expressing the target Ca(v)2 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

The cells are pre-incubated with varying concentrations of this compound.

-

The channels are activated by depolarizing the cell membrane, typically by adding a high concentration of potassium chloride (e.g., 30 mM KCl) to the extracellular solution.

-

The increase in intracellular calcium upon channel activation leads to an increase in fluorescence, which is measured using a fluorescence plate reader.

-

The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to control (vehicle-treated) cells.

-

State-dependence is investigated by comparing the inhibition under depolarizing conditions (high extracellular potassium) and hyperpolarized conditions (low extracellular potassium).

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting pain signal transmission.

Experimental Workflow for this compound Target Validation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 5. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to TROX-1: A State-Dependent Cav2 Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TROX-1 is a potent, orally active small molecule that acts as a state-dependent antagonist of voltage-gated calcium channels of the Cav2 family.[1][2][3] Developed as a potential analgesic, this compound demonstrates a unique mechanism of action by preferentially inhibiting these channels in a depolarized or open/inactivated state.[4][5][6][7][8][9] This state-dependent inhibition offers a promising therapeutic window, potentially minimizing side effects associated with non-specific calcium channel blockade. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (3R)-5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a substituted N-triazole oxindole (B195798).[1][2][10] Its chemical structure is characterized by a central oxindole core with multiple substitutions that contribute to its specific pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₆ClFN₆O | [2][10] |

| Molecular Weight | 434.85 g/mol | [2] |

| CAS Number | 1309601-26-0 | [2] |

| Appearance | Solid | [11] |

| Purity | ≥98% | [11] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2][12] |

Mechanism of Action: State-Dependent Inhibition of Cav2 Channels

This compound is a potent antagonist of Cav2 type calcium channels, which are crucial in nociceptive (pain) signaling pathways.[1][5] Unlike the non-selective blocker ziconotide, this compound exhibits state-dependent inhibition, meaning its blocking activity is significantly higher when the channels are in a depolarized (open or inactivated) state compared to a hyperpolarized (resting) state.[1][4][5][6][7][8][9] This property is thought to contribute to its improved therapeutic window.[4] this compound is not highly selective within the Cav2 subfamily, blocking Cav2.1, Cav2.2, and Cav2.3 subtypes.[1][13]

Signaling Pathway of this compound Action

Pharmacological Activity and Efficacy

The state-dependent inhibitory activity of this compound on Cav2 channels has been quantified in various experimental settings.

Table 2: In Vitro Inhibitory Activity of this compound

| Channel/Assay | Condition | IC₅₀ (µM) | Source(s) |

| Cav2.2 (N-type) | Depolarized (Voltage-clamp electrophysiology) | 0.11 | [4][14] |

| Cav2.2 (N-type) | Hyperpolarized (Voltage-clamp electrophysiology, -110 mV) | 4.2 | [4] |

| Cav2.2 (N-type) | Depolarized (Voltage-clamp electrophysiology, -70 mV) | 0.36 | [4] |

| Cav2.2 (N-type) | Depolarized (Fluorescence-based calcium influx) | 0.69 (1.8 by manual electrophysiology) | [4] |

| Cav2.2 (N-type) | Hyperpolarized (Fluorescence-based calcium influx) | 9.5 | [4] |

| Cav2.1 | Depolarized (Manual electrophysiology) | 0.29 | [4] |

| Cav2.3 | Depolarized (Manual electrophysiology) | 0.28 | [4] |

| Recombinant Cav2.2 | Depolarized (Potassium-triggered calcium influx) | 0.27 | [5][7][8][9] |

| Recombinant Cav2.2 | Hyperpolarized (Potassium-triggered calcium influx) | >20 | [5][7][9] |

| Native Cav2.2 (rat DRG neurons) | Depolarized | 0.4 | [5][7][9] |

| Native Cav2.2 (rat DRG neurons) | Hyperpolarized | 2.6 | [5][7][9] |

In animal models of pain, this compound has demonstrated significant analgesic and anti-allodynic effects, with efficacy comparable to established drugs like NSAIDs (naproxen, diclofenac), pregabalin, and duloxetine.[1][5][7][9]

Key Experimental Protocols

The characterization of this compound's pharmacological profile involved several key experimental methodologies.

Voltage-Clamp Electrophysiology

This technique was used to directly measure the inhibitory effect of this compound on Cav2.2 channel currents in both recombinant cell lines and native rat dorsal root ganglion (DRG) neurons.

Methodology Details:

-

Cell Lines: Cell lines stably expressing human Cav2.2 channels were used.

-

Native Neurons: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats.

-

Recording Solutions: The external solution contained blockers for other ion channels to isolate Cav2.2 currents. To minimize the contribution of other non-Cav2.2 calcium channels in DRG neurons, 100 nM isradipine, 300 nM agatoxin IVA, and 150 nM SNX-482 were added to the external solution.[7]

-

Voltage Protocols: To assess state-dependence, currents were elicited from different holding potentials (e.g., -110 mV for resting state and -70 mV or -50 mV to bias channels towards open/inactivated states).[4][7]

Fluorescence-Based Calcium Influx Assay

This high-throughput assay was used to measure changes in intracellular calcium concentration in response to channel activation and inhibition by this compound.

Methodology Details:

-

Cell Loading: Cells expressing Cav2.2 channels were loaded with a calcium-sensitive fluorescent dye.

-

Depolarization: Cells were depolarized using a high concentration of potassium in the extracellular solution to open the voltage-gated calcium channels.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, was measured before and after the addition of this compound.

-